![molecular formula C18H13N7 B2757082 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900884-04-0](/img/structure/B2757082.png)
2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Description
The compound “2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a pyrazole ring, a triazole ring, and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the aromatic rings . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the nitrogen atoms in the pyridine, pyrazole, triazole, and pyrimidine rings could potentially act as nucleophiles in reactions .Scientific Research Applications
- Researchers have explored the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. For instance, metal(ii)-complexes containing this ligand have been hydrothermally synthesized and structurally characterized. These complexes exhibit interesting topologies and interpenetration patterns, making them promising candidates for applications in gas storage, catalysis, and molecular recognition .
- The compound’s structure can be modified to develop adenosine receptor antagonists. These derivatives may serve as potential multi-target ligands, receptor probes, drug delivery systems, or diagnostic agents. Functionalization of the compound allows researchers to explore its interactions with adenosine receptors and design novel therapeutic agents .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes this compound, has been investigated as a template for designing new LSD1 inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific amino acids contribute to improved activity. LSD1 inhibitors are relevant in epigenetic research and cancer therapy .
- Researchers have explored the photophysical behavior of this compound, particularly its fluorescence and phosphorescence properties. Investigations have been conducted in blended films and the crystalline phase. Understanding its photophysical properties is essential for potential applications in optoelectronics, sensors, and imaging .
- The compound’s unique structure and aromatic rings make it interesting for studying magnetic and optical properties. Researchers have investigated its behavior in different environments, including solid-state crystals and solution. Applications could include materials for data storage, sensors, and light-emitting devices .
- The chirality of the space group in certain complexes containing this compound arises from the supramolecular packing of 2D layers. Understanding how these layers interact and self-assemble provides insights into chirality and crystal engineering. Such studies contribute to the field of supramolecular chemistry and crystallography .
Metal-Organic Frameworks (MOFs) and Coordination Complexes
Adenosine Receptor Antagonists
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Photophysical Behavior Studies
Magnetic and Optical Properties
Supramolecular Chemistry and Chirality
properties
IUPAC Name |
10-(2-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-12-5-2-3-7-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-4-8-19-9-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGNRSSTOSOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine |
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